molecular formula C20H30O2 B1256507 Tetrahydronorethindrone CAS No. 25796-09-2

Tetrahydronorethindrone

Cat. No.: B1256507
CAS No.: 25796-09-2
M. Wt: 302.5 g/mol
InChI Key: DPDZKJQFRFZZCW-VIVHBNLFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydronorethindrone typically involves the hydrogenation of norethindrone. The process begins with the preparation of norethindrone from estrone or estradiol. The key steps include:

    Oxidation: of estrone to form 19-norandrostenedione.

    Reduction: of 19-norandrostenedione to 19-nortestosterone.

    Ethynylation: of 19-nortestosterone to form norethindrone.

    Hydrogenation: of norethindrone to produce this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation processes under controlled conditions. The reaction is typically carried out in the presence of a palladium or platinum catalyst at elevated temperatures and pressures to ensure complete hydrogenation .

Chemical Reactions Analysis

Types of Reactions: Tetrahydronorethindrone undergoes several types of chemical reactions, including:

    Oxidation: Conversion to hydroxylated derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various functional groups at specific positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Performed using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Achieved using hydrogen gas in the presence of metal catalysts such as palladium on carbon.

    Substitution: Utilizes reagents like halogens or alkylating agents under controlled conditions.

Major Products:

Scientific Research Applications

Tetrahydronorethindrone has a wide range of applications in scientific research:

Mechanism of Action

Tetrahydronorethindrone exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation of specific genes involved in the regulation of the menstrual cycle and maintenance of pregnancy. The compound also inhibits the secretion of gonadotropins, preventing ovulation and altering the endometrial lining to prevent implantation .

Comparison with Similar Compounds

    Norethindrone: The parent compound, used widely in hormonal contraceptives.

    Levonorgestrel: Another synthetic progestin with similar applications but differing in potency and side effects.

    Medroxyprogesterone acetate: A progestin used in contraceptives and hormone replacement therapy.

Uniqueness: Tetrahydronorethindrone is unique due to its specific hydrogenation, which alters its pharmacokinetic properties and receptor binding affinity. This modification can result in different therapeutic effects and side effect profiles compared to other progestins .

Biological Activity

Tetrahydronorethindrone (THN) is a significant metabolite of norethisterone, a synthetic progestin widely used in hormonal therapies. This article explores the biological activity of THN, focusing on its mechanisms of action, metabolic pathways, and implications in clinical settings.

Overview of this compound

This compound is formed through the bioconversion of norethisterone via reduction processes. It is essential to understand that THN exhibits different biological activities compared to its parent compound, primarily due to alterations in its interaction with estrogen receptors (ERs).

Estrogenic Activity

Research indicates that THN possesses estrogenic properties, particularly through its interaction with ERα. Studies have shown that 3β,5α-tetrahydro derivatives of norethisterone can selectively activate ERα at low concentrations while exhibiting weak agonistic activity towards ERβ at higher concentrations . This selective activation suggests potential therapeutic applications in conditions where estrogenic activity is beneficial.

  • Table 1: Comparison of Biological Activities of Norethisterone and Its Metabolites
CompoundERα ActivityERβ ActivityProgestational Activity
NorethisteroneModerateLowHigh
3β,5α-TetrahydronorethindroneHighWeakLow
3α,5α-TetrahydronorethindroneModerateNoneLow

Bone Health

Clinical studies have highlighted the role of THN in promoting osteoblast proliferation and differentiation. The tetrahydro metabolites have been shown to mimic estradiol's effects on bone cells, suggesting their potential use in treating postmenopausal osteoporosis .

  • Case Study: Osteoblastic Response to THN

In a study involving neonatal rat osteoblasts, both 3β,5α-NET and 3α,5α-NET were found to significantly enhance mineralization processes. The addition of ICI 182 780 (an anti-estrogen) suppressed this proliferation, indicating that the effects are mediated through estrogen receptors .

Doping Control in Sports

THN has also been implicated in doping control discussions due to its detection after the administration of norethisterone. Studies have shown that athletes using norethisterone can test positive for metabolites like 19-norandrosterone, raising concerns about performance enhancement and regulatory compliance .

Properties

IUPAC Name

(3R,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15+,16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDZKJQFRFZZCW-VIVHBNLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25796-09-2
Record name Tetrahydronorethindrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025796092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17.ALPHA.-ETHYNYL-5.BETA.-ESTRANE-3.ALPHA.,17.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5AMZ23GWD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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